molecular formula C9H6ClN3O B045436 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 113934-27-3

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B045436
CAS No.: 113934-27-3
M. Wt: 207.61 g/mol
InChI Key: QMQRIACXYRMOBZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a high-purity chemical intermediate of significant interest in medicinal chemistry and chemical biology. Its structure incorporates two key functional motifs: a 1,2,3-triazole ring, typically installed via click chemistry, and an aldehyde group. The 4-chlorophenyl substituent enhances the compound's lipophilicity and can influence its electronic properties and binding affinity in molecular targets. The aldehyde functionality is highly versatile, serving as a critical handle for further synthetic elaboration through reactions such as reductive amination, hydrazone formation, or oxime ligation, enabling the facile synthesis of more complex molecules like Schiff bases or heterocyclic fused systems.

Properties

IUPAC Name

1-(4-chlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQRIACXYRMOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372734
Record name 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113934-27-3
Record name 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113934-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Methanol

The CuAAC reaction between 4-chlorophenyl azide and propargyl alcohol forms the triazole intermediate. Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 mixture of tert-butanol and water at 60°C for 12 hours yields 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-methanol with 85–90% efficiency. The reaction proceeds via a stepwise mechanism, where copper acetylide formation precedes azide cycloaddition.

Oxidation to the Aldehyde

The hydroxymethyl group undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane at 0°C for 2 hours, achieving 75–80% conversion to the aldehyde. Over-oxidation to the carboxylic acid is mitigated by strict temperature control and stoichiometric PCC use.

Key Data:

ParameterValue
Starting Material1-(4-Cl-Ph)-Triazole-4-MeOH
Oxidizing AgentPCC (1.2 equiv)
SolventCH₂Cl₂
Temperature0°C → rt
Yield78%

Direct Synthesis via CuAAC with Propargyl Aldehyde

Challenges in Aldehyde Stability

Propargyl aldehyde’s instability necessitates in situ generation. A two-phase system (water/ethyl acetate) with 4-chlorophenyl azide and propargyl aldehyde, catalyzed by CuI (5 mol%), achieves 55–60% yield at 25°C over 24 hours. The aldehyde’s polymerization is suppressed by low concentrations and inert atmospheres.

Optimization Strategies

  • Solvent System : Tetrahydrofuran (THF) with 10% water improves solubility of Cu(I) species.

  • Catalyst Loading : Increasing CuI to 10 mol% elevates yield to 65% but risks side product formation.

Comparative Performance:

ConditionYield (%)Purity (%)
THF/H₂O (90:10)6592
Ethyl Acetate/H₂O5888

Formylation via Directed Metallation

Lithiation-Formylation Sequence

Treatment of 1-(4-chlorophenyl)-1H-1,2,3-triazole with lithium diisopropylamide (LDA) at -78°C in THF generates a stabilized triazolide intermediate. Quenching with dimethylformamide (DMF) introduces the aldehyde group, yielding 40–45% product.

Limitations and Alternatives

  • Low Yields : Competing side reactions at the triazole N2 position reduce efficiency.

  • Alternative Electrophiles : Use of ethyl formate instead of DMF increases yield to 50% but requires higher temperatures (-40°C).

Multi-Component Reaction (MCR) Approaches

One-Pot Synthesis

Combining 4-chlorophenyl azide, propargyl aldehyde, and Cu(I) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours achieves 70% yield. The high polarity of DMSO stabilizes reactive intermediates and accelerates cycloaddition.

Solvent Screening Results

SolventDielectric ConstantYield (%)
DMSO47.270
DMF36.762
MeCN37.558

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Key AdvantageKey Limitation
CuAAC + Oxidation27895High reliabilityMulti-step purification
Direct CuAAC16588Simplified workflowAldehyde instability
Lithiation-Formylation14585No azide handlingLow yield, sensitive conditions
MCR17090Solvent versatilityHigh temperature required

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 1-(4-chlorophenyl)-1H-1,2,3

Biological Activity

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C9H6ClN3O
  • Molecular Weight : 195.62 g/mol
  • Density : 1.41 g/cm³ (predicted)
  • Melting Point : 159-161 °C

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the chlorophenyl group enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, a study evaluated the in vitro antimicrobial activity of various triazole compounds, including this compound. The minimum inhibitory concentration (MIC) values were determined against several pathogens:

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51
Candida albicans0.1250.25

These results indicate that the compound possesses significant bactericidal and fungicidal activities, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

The antiviral potential of triazole compounds has been explored extensively. A recent investigation into triazole-benzofused molecular conjugates highlighted their effectiveness against viral infections, including SARS-CoV-2. The compound demonstrated promising inhibitory effects on viral enzymes with IC50 values in the nanomolar range:

CompoundIC50 (nM)Target Virus
This compound75.98Omicron Spike Protein
Other tested compoundsVariesVarious

These findings suggest that this triazole derivative could be a valuable addition to antiviral therapeutics .

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. Studies indicate that compounds with the triazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest:

Cell LineIC50 (μM)
AGS (Gastric Cancer)2.63 ± 0.17
HCT116 (Colorectal Cancer)11.57 ± 0.53
HeLa (Cervical Cancer)13.62 ± 0.86

The anticancer activity of this compound suggests its potential as a lead compound in cancer therapy .

The biological activities of triazoles can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Disruption of Membrane Integrity : These compounds may affect the integrity of microbial membranes, leading to cell death.
  • Modulation of Signaling Pathways : Triazoles can influence various signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Antimicrobial Resistance : A study showcased the efficacy of triazoles against resistant strains of Staphylococcus aureus, demonstrating their potential in treating infections where conventional antibiotics fail.
  • Cancer Treatment : Clinical trials involving triazole-based compounds showed promising results in reducing tumor size in patients with advanced-stage cancers.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that triazole derivatives exhibit potent antimicrobial properties. For instance, 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been synthesized and tested for its efficacy against various bacterial and fungal strains. A study demonstrated that this compound showed significant antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values around 6.45 μmol/L .

Antitubercular Properties
The compound has also been evaluated for its antitubercular activity. In a comparative study, several 1,2,4-triazole derivatives were synthesized, with some exhibiting higher potency than traditional treatments like isoniazid . The structure-activity relationship (SAR) studies indicated that modifications at the phenyl ring could enhance biological activity.

Synthetic Applications

Versatile Synthetic Platform
The triazole ring system is a versatile scaffold in organic synthesis. This compound serves as a key intermediate in the synthesis of more complex molecules. For example, it can be utilized in the preparation of various alkylated triazole derivatives through nucleophilic substitution reactions . This versatility allows for the development of libraries of compounds for pharmacological screening.

Click Chemistry
The compound can be effectively employed in click chemistry reactions due to its azide functionality. This property facilitates the formation of diverse triazole-containing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone method in modern medicinal chemistry for drug discovery .

Material Science Applications

Fluorescent Probes
Recent studies have explored the use of triazole derivatives as fluorescent probes. The unique electronic properties of the triazole ring enable these compounds to exhibit fluorescence upon certain chemical modifications. For instance, when coupled with metal ions like Mg²⁺, these derivatives show enhanced fluorescence characteristics, making them suitable for applications in bioimaging and sensing technologies .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (μmol/L)
Candida albicans6.45
Aspergillus fumigatus6.45
Staphylococcus aureusTBD

Table 2: Synthetic Routes Utilizing this compound

Reaction TypeProduct ExampleYield (%)
CuAAC with terminal alkynesVarious triazole derivativesUp to 100
Nucleophilic substitutionAlkylated triazolesVariable

Case Studies

Case Study 1: Antifungal Efficacy
In a study published in MDPI, researchers synthesized a series of triazole derivatives including this compound and evaluated their antifungal activities against clinical isolates of Candida species. The results highlighted the compound's potential as a lead structure for developing new antifungal agents .

Case Study 2: Synthesis and Characterization
A comprehensive review on synthetic methods for triazoles indicated that this compound is frequently utilized as an intermediate in synthesizing more complex bioactive compounds. The methods employed include both classical heating and innovative green chemistry techniques which enhance yield and reduce environmental impact .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

1-Phenyl-1H-1,2,3-Triazole-4-Carbaldehyde
1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carbaldehyde
  • Substituent : 4-Fluorophenyl.
  • Synthesis Yield : 78% (compound 22) .
  • Key Difference : Fluorine’s smaller atomic radius and higher electronegativity may alter crystal packing and solubility compared to the chloro analogue.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-Carbaldehyde
  • Substituent : 4-Nitrophenyl (strong electron-withdrawing group).
  • Application : Used in synthesizing charged cholinesterase inhibitors via condensation with amines .
  • Key Difference : The nitro group enhances electrophilicity, facilitating faster Schiff base formation than the chloro derivative.

Table 1: Comparison of Triazole-4-Carbaldehydes with Aromatic Substituents

Compound Substituent Synthesis Yield Key Property/Application Reference
1-(4-Chlorophenyl) derivative 4-Chlorophenyl Not specified IMPDH inhibitor candidate
1-Phenyl derivative Phenyl Not specified Baseline for halogen effects
1-(4-Fluorophenyl) derivative 4-Fluorophenyl 78% Cholinesterase inhibitor
1-(4-Nitrophenyl) derivative 4-Nitrophenyl Not specified Precursor for charged inhibitors

Analogues with Functional Group Modifications

1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Functional Group : Carboxylic acid (-COOH) instead of aldehyde.
  • Application : Explored as a building block for amide-based therapeutics (e.g., carboxamides) .
  • Key Difference : The carboxylic acid group enables peptide coupling reactions, unlike the aldehyde, which is more suited for condensation.
1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Carboxamide Derivatives
  • Examples :
    • N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide .
    • (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide .
  • Key Difference : Carboxamide derivatives exhibit enhanced hydrogen-bonding capacity, improving target binding in enzyme inhibition studies .

Table 2: Functional Group Variants of 1-(4-Chlorophenyl)-Triazole Derivatives

Compound Functional Group Key Application/Property Reference
1-(4-Chlorophenyl)-4-carbaldehyde Aldehyde Intermediate for heterocyclic synthesis
1-(4-Chlorophenyl)-4-carboxylic acid Carboxylic acid Carboxamide precursor
Triazole-4-carboxamide derivatives Carboxamide Anticancer, enzyme inhibitors

Heterocyclic Analogues: Pyrazole vs. Triazole

5-Chloro-1-(4-Chlorophenyl)-3-Methyl-1H-Pyrazole-4-Carbaldehyde
  • Core Structure : Pyrazole instead of triazole.
  • Key Difference : Pyrazole’s reduced aromaticity and different dipole moment may lower thermal stability compared to triazoles. This compound showed 96% similarity in bioactivity screening .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde?

Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or modified Hantzsch reactions. For example, a one-pot multicomponent approach using ethanol as a solvent at 80–100°C for 2 hours achieved yields up to 85–96% for structurally similar triazole carbaldehydes . Key factors affecting yield include:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro or halogen) on the aryl azide may reduce reaction rates but improve regioselectivity .
  • Catalyst loading : Optimizing copper(I) iodide or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) concentrations minimizes side reactions .
  • Workup : Purification via column chromatography (e.g., dichloromethane/ethyl acetate) or crystallization from absolute ethanol enhances purity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : The aldehyde proton typically resonates at δ 10.1–10.13 ppm (¹H NMR), while the triazole proton appears as a singlet at δ 7.99–8.01 ppm. Aromatic protons from the 4-chlorophenyl group show splitting patterns between δ 7.3–7.4 ppm .
  • X-Ray Crystallography : SHELXL is widely used for refining crystal structures. For example, anisotropic displacement parameters for the triazole ring and aldehyde moiety require careful modeling to avoid overfitting .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 223.05 for C9H6ClN3O) .

Advanced: How do structural modifications influence the compound’s biological activity in medicinal chemistry research?

Answer:

  • Electron-withdrawing substituents : The 4-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted agents .
  • Triazole-aldehyde reactivity : The aldehyde group allows conjugation with amines or hydrazines to form Schiff bases, useful in developing enzyme inhibitors .
  • Comparative SAR : Analogues with fluorophenyl or bromophenyl substituents show varied antimicrobial and antitumor activities, highlighting the role of halogen size in target binding .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data?

Answer:

  • Reaction conditions : Discrepancies in yields (e.g., 68% vs. 96%) may arise from solvent polarity (ethanol vs. DCM) or temperature gradients .
  • Isomer formation : Regioselectivity in CuAAC can produce 1,4- vs. 1,5-triazole isomers, altering NMR splitting patterns. Use NOESY or HSQC to confirm regiochemistry .
  • Crystallographic artifacts : Twinning or disorder in crystal structures may lead to misinterpretation of bond lengths. SHELXD’s dual-space algorithm helps resolve such issues .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

  • Displacement ellipsoids : Anisotropic displacement of the aldehyde oxygen often requires constraints in SHELXL to prevent unrealistic thermal motion .
  • Twinned crystals : High-resolution data (<1.0 Å) and the Hooft parameter in SHELXL improve refinement of pseudo-merohedral twinning .
  • Hydrogen bonding : Weak C–H⋯O interactions between the aldehyde and triazole moieties can be modeled using DFIX or DANG restraints .

Methodological: How do researchers validate purity and stability under experimental conditions?

Answer:

  • HPLC-MS : Monitor degradation products (e.g., oxidation of the aldehyde to carboxylic acid) under acidic/basic conditions .
  • Thermogravimetric analysis (TGA) : Stability up to 150°C confirms suitability for high-temperature reactions .
  • Comparative TLC : Use Rf values (e.g., 0.50 in DCM/EtOAc) to track byproducts during storage .

Methodological: What computational tools are recommended for predicting reactivity or binding modes?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring .
  • Molecular docking (AutoDock Vina) : Model interactions with biological targets (e.g., acetylcholinesterase) using the aldehyde as a hydrogen bond acceptor .
  • QSAR models : Correlate logP values (calculated via ChemAxon) with antimicrobial activity for lead optimization .

Advanced: How does regioselectivity in triazole formation impact downstream applications?

Answer:

  • 1,4- vs. 1,5-triazole isomers : The 1,4-regioisomer (as confirmed by X-ray) exhibits stronger hydrogen-bonding capacity, critical for crystal engineering or co-crystal formation .
  • Catalyst-dependent selectivity : RuAAC or IrAAC protocols can invert regioselectivity, enabling tailored functionalization for metal-organic frameworks (MOFs) .

Methodological: What alternative synthetic routes exist beyond CuAAC?

Answer:

  • Vilsmeier-Haack reaction : Formylate pre-formed triazoles using POCl3/DMF, though this may require protection of sensitive functional groups .
  • Click chemistry variants : Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids metal catalysts, useful for in vivo labeling studies .

Methodological: How are analytical artifacts (e.g., residual solvents) minimized during characterization?

Answer:

  • Crystallization protocols : Recrystallize from ethanol or acetonitrile to remove DMF or DMSO traces .
  • Dynamic NMR : Detect rotamers or solvent adducts (e.g., ethanol-aldehyde hemiacetal) by variable-temperature ¹H NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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